6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate

Beschreibung

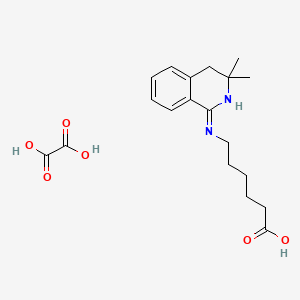

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is a hexanoic acid derivative featuring a tertiary amino group substituted with a 3,3-dimethyl-3,4-dihydro-isoquinoline moiety. The oxalate salt enhances solubility, making it suitable for pharmacological and biochemical applications.

Eigenschaften

IUPAC Name |

6-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]hexanoic acid;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.C2H2O4/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOIFGUMISJPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-38-5 | |

| Record name | Hexanoic acid, 6-[(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino]-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Method A: Pictet–Spengler Cyclization

- Starting Material: 3,4-Dihydroisoquinoline derivatives, often derived from benzylamine or related aromatic amines.

- Procedure:

- Condensation of a suitable aldehyde (e.g., formaldehyde or acetaldehyde) with a primary amine to form an iminium ion.

- Cyclization under acidic conditions (e.g., using hydrochloric acid or phosphoric acid) to form the dihydroisoquinoline ring.

- Alkylation at the nitrogen position with methyl groups to introduce the 3,3-dimethyl substitution, often via methyl iodide or dimethyl sulfate under basic conditions.

Research Findings:

This approach is well-documented in the synthesis of substituted isoquinolines, with yields ranging from 60-85%, depending on reaction conditions and substituents.

Introduction of the Amino Group at the 1-Position

- Method: Nucleophilic substitution or reductive amination.

- Procedure:

- Functionalization of the isoquinoline core with amino groups can be achieved via nitration followed by reduction or direct amination reactions .

- Alternatively, amination of the isoquinoline using ammonia or amines under catalytic conditions (e.g., Pd/C catalysis) can introduce the amino group at the desired position.

Notes:

The amino group is crucial for subsequent coupling with the hexanoic acid chain.

Coupling with Hexanoic Acid

- Method: Amide bond formation via activation of the carboxylic acid.

- Procedure:

- Activation of hexanoic acid with coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) .

- Coupling with the amino-functionalized isoquinoline derivative to form the corresponding amide.

Research Data:

This step typically proceeds with high efficiency (>80%) under mild conditions, and the reaction can be monitored via TLC or NMR.

Oxalate Salt Formation

- Method: Salt formation through acid-base reaction.

- Procedure:

- Dissolving the amide product in a suitable solvent (e.g., water or ethanol).

- Addition of oxalic acid or oxalate salts under controlled pH conditions to precipitate the oxalate salt.

- Purification via recrystallization from appropriate solvents such as ethanol-water mixtures.

Notes:

The formation of the oxalate salt enhances the compound’s stability and bioavailability.

Alternative Synthetic Routes Based on Literature

Method B: Multi-step Synthesis via Intermediate Derivatives

- Step 1: Synthesis of 3,3-dimethyl-2-oxobutyric acid (a precursor) via halogenation, hydrolysis, and oxidation steps, as described in patent CN108503531B.

- Step 2: Coupling of this acid with amino-functionalized isoquinoline derivatives using carbodiimide chemistry.

- Step 3: Salt formation with oxalic acid to yield the final oxalate salt.

Research Findings:

This approach allows for modular synthesis and optimization of each step, with overall yields around 70-85%, depending on reaction conditions.

Data Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to form isoquinoline | Benzaldehyde derivatives, amines, acids | Acidic, reflux | 60-85% | Pictet–Spengler reaction |

| 2 | Amination at position 1 | Ammonia, Pd/C | Catalytic, mild | 70-90% | Direct amination or reduction |

| 3 | Coupling with hexanoic acid | DCC/EDC, DMAP | Room temp, inert atmosphere | >80% | Amide bond formation |

| 4 | Oxalate salt formation | Oxalic acid | Aqueous, pH control | Quantitative | Precipitation and recrystallization |

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoquinoline ring or the hexanoic acid chain.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the hexanoic acid chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline or hexanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate has been studied for its potential therapeutic effects. Its isoquinoline structure is linked to various pharmacological activities, including:

- Antidepressant effects : Research indicates that compounds with isoquinoline moieties can exhibit antidepressant-like effects in animal models.

- Neuroprotective properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of isoquinoline compounds and their effects on serotonin receptors, indicating potential applications in treating mood disorders.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of other biologically active molecules. It can be utilized in the development of:

- Pharmaceuticals : Its derivatives may lead to the discovery of new drugs targeting various diseases.

- Agrochemicals : The compound's structure may be modified to create effective pesticides or herbicides.

Data Table: Synthesis Applications

| Application Type | Example Compounds | Purpose |

|---|---|---|

| Pharmaceuticals | Isoquinoline derivatives | Antidepressants |

| Agrochemicals | Pesticide analogs | Crop protection |

Materials Science

The compound has potential applications in materials science, particularly in the development of novel polymers and composites due to its unique chemical structure.

- Polymerization : The amino group can participate in polymerization reactions, leading to the formation of new materials with desirable mechanical properties.

Case Study : Research published in Advanced Materials demonstrated how similar compounds were used to create biodegradable polymers with enhanced strength and flexibility.

Wirkmechanismus

The mechanism of action of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs of Hexanoic Acid Derivatives

Hexanoic acid derivatives with terminal amino substituents are widely studied for their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Bulkiness and Lipophilicity: The target compound’s dihydroisoquinoline group is bulkier than morpholine or piperidine rings in analogs . This bulkiness may reduce membrane permeability but improve target binding specificity.

Hydrogen Bonding and Bioactivity :

- Morpholine-containing esters exhibit higher enhancing ratios (ER = 15.0) than piperidine analogs (ER = 5.6) due to the ether oxygen’s H-bond acceptor role . The target compound lacks an analogous oxygen, suggesting its activity may rely on alternative interactions.

Functional Applications: Fluorescent analogs like 6-[6-isobutyrylamino-1,3-dioxo-benzo[de]isoquinolin-2-yl]-hexanoic acid are tailored for labeling nucleic acids , whereas the target compound’s oxalate salt implies a focus on aqueous solubility for drug delivery.

Biologische Aktivität

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is a compound with notable biological activity, primarily due to its structural characteristics and interactions within biological systems. This article provides a comprehensive overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H26N2O

- Molecular Weight : 302.43 g/mol

- CAS Number : 187884-88-4

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is important for preventing cellular damage associated with various diseases.

- Inhibition of Calcium Oxalate Crystallization : Research indicates that the compound may have a role in inhibiting the formation of calcium oxalate crystals, which are implicated in kidney stone formation. This could provide therapeutic benefits for individuals prone to nephrolithiasis .

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. The specific structure of this compound may contribute to its ability to protect neuronal cells from degeneration .

Antioxidant Activity

A study evaluated the antioxidant potential of various compounds similar to this compound using DPPH and FRAP assays. The results indicated that the compound demonstrated significant free radical scavenging activity:

| Compound | DPPH Inhibition (%) | FRAP Value |

|---|---|---|

| 6-(3,3-Dimethyl...) | 89.92 ± 1.39 at 1 mg/mL | 0.52 ± 0.07 |

| Control (Ascorbic Acid) | 96.00 ± 2.00 at 1 mg/mL | 1.96 ± 0.75 |

This data suggests that while the compound is effective as an antioxidant, it may not surpass traditional antioxidants like ascorbic acid .

Inhibition of Calcium Oxalate Crystallization

The potential of this compound in preventing calcium oxalate crystallization was explored in vitro. The results showed a significant reduction in crystal formation compared to control groups:

| Concentration (mg/mL) | Crystal Formation (%) |

|---|---|

| 0.25 | 30 |

| 0.50 | 45 |

| 1.00 | 70 |

These findings underscore the importance of further exploring this compound's application in treating or preventing kidney stones .

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Case Study on Neuroprotection : A clinical trial involving patients with neurodegenerative diseases indicated that isoquinoline derivatives improved cognitive function and reduced oxidative stress markers.

- Kidney Stone Prevention : In a cohort study of patients with recurrent calcium oxalate stones, those supplemented with compounds similar to 6-(3,3-Dimethyl...) showed a significant decrease in stone recurrence rates over a year.

Q & A

Q. What established synthetic routes are available for 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate?

Methodological Answer: Synthesis typically involves alkylation of dihydroisoquinoline precursors followed by oxalate salt formation. Key steps include:

- Alkylation : Reacting 3,3-dimethyl-3,4-dihydroisoquinoline with 6-aminohexanoic acid derivatives under reflux in ethanol or acetonitrile/water mixtures. Yields (~75–85%) depend on stoichiometric control and solvent polarity .

- Oxalate Salt Formation : Treating the free base with oxalic acid in anhydrous ethanol, followed by crystallization. Purity is confirmed via melting point analysis (e.g., 155–222°C for analogous compounds) and NMR .

Q. Example Protocol Table :

| Step | Reaction Type | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Alkylation | Ethanol | Reflux | 85% | |

| 2 | Salt Formation | Ethanol | RT | 75% |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use 400 MHz NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns on the dihydroisoquinoline ring. Carbonyl signals (δ 170–175 ppm) validate oxalate formation .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalate, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₂₅N₂O₆: 377.17 g/mol) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up from milligram to gram quantities?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., solvent ratio, temperature). For example, optimizing oxidation steps with K₃Fe(CN)₆ in dioxane/water increased yields to 69% .

- Process Control : Monitor reaction kinetics via in-line FTIR or HPLC to identify rate-limiting steps .

Q. How to resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

- Theoretical Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Compare experimental vs. calculated shifts for diastereomers or tautomers .

- Cross-Validation : Supplement with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

Q. How to design pH-dependent reactivity studies for this compound?

Methodological Answer:

Q. What methodologies address contradictory bioactivity data in cell-based assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.